molecular formula C23H23N3O5S2 B2994132 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide CAS No. 477547-60-7

4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide

Cat. No. B2994132
CAS RN: 477547-60-7
M. Wt: 485.57
InChI Key: XOBCNCAFIBBMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the sulfonylurea class of compounds, which are known to have hypoglycemic properties. The purpose of

Scientific Research Applications

Synthesis and SAR of AVP Receptor Antagonists

A study by Albright et al. (2000) discusses the synthesis and structure-activity relationship (SAR) of N-aroyl-2,4,5,6-tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepines as arginine vasopressin (AVP) receptor antagonists, highlighting their potency and oral activity. This research is pivotal for understanding the chemical framework and modifications that enhance receptor affinity and antagonist activity (Albright et al., 2000).

UV Protection and Antimicrobial Applications

Mohamed et al. (2020) designed sulfonamide-containing thiazole azodyes for simultaneous dyeing and functional finishing of cotton textiles. These azodyes confer UV protection and antimicrobial properties to the treated fabrics, showcasing the utility of thiazole derivatives in materials science and textile engineering (Mohamed et al., 2020).

Norepinephrine Transporter Inhibition

Research by O'Neill et al. (2011) identified a new series of 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides as potent and selective inhibitors of the norepinephrine transporter, offering insights into the development of therapeutic agents for pain management (O'Neill et al., 2011).

Novel Synthesis Methods

Shaabani et al. (2009) described an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, providing an alternative synthesis pathway for benzodiazepine derivatives with broad biological activities (Shaabani et al., 2009).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c27-22(16-5-8-18(9-6-16)33(28,29)26-11-3-1-2-4-12-26)25-23-24-19(14-32-23)17-7-10-20-21(13-17)31-15-30-20/h5-10,13-14H,1-4,11-12,15H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBCNCAFIBBMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.